CACT Inhibition Potency Comparison
In a direct head-to-head comparison, (+)-hexanoylcarnitine is a far weaker inhibitor of carnitine-acylcarnitine translocase (CACT) than the longer-chain analog (+)-decanoylcarnitine. The study established unambiguous rank-order potency for five acylcarnitines [1].
| Evidence Dimension | Inhibition of mitochondrial carnitine-acylcarnitine translocase (CACT) |
|---|---|
| Target Compound Data | IC50 > 200 µM |
| Comparator Or Baseline | (+)-Decanoylcarnitine: IC50 ~ 5 µM; (+)-Octanoylcarnitine: IC50 ~ 35 µM; (+)-Palmitoylcarnitine: IC50 ~ 35 µM; (+)-Acetylcarnitine: No inhibition |
| Quantified Difference | >40-fold less potent than decanoylcarnitine; >5.7-fold less potent than octanoylcarnitine and palmitoylcarnitine |
| Conditions | Rat liver mitochondria; CACT activity measured via specific assays distinguishing from CPT I and CPT II at 30°C. |
Why This Matters
This stark potency difference confirms that hexanoylcarnitine is not a significant inhibitor of CACT, making it a more suitable negative control or baseline compound in mitochondrial transport studies compared to more potent analogs.
- [1] Baillet, L., et al. (2000). Elucidation of the mechanism by which (+)-acylcarnitines inhibit mitochondrial fatty acid transport. Journal of Biological Chemistry, 275(47), 36766-36768. View Source
